molecular formula C18H16N2O3S B063121 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid CAS No. 168127-37-5

4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid

Cat. No. B063121
M. Wt: 340.4 g/mol
InChI Key: WLYIQSLZNLXFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely known for its potential therapeutic applications due to its unique chemical properties.

Scientific Research Applications

4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. Additionally, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential use in the treatment of diabetes.

Mechanism Of Action

The exact mechanism of action of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor-kappaB (NF-kappaB) pathway, which is known to play a crucial role in inflammation. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.

Biochemical And Physiological Effects

4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity by increasing the uptake of glucose by muscle and adipose tissue.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid. One potential avenue of research is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of more effective therapeutic agents based on this compound.
Conclusion:
In conclusion, 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its ability to modulate multiple signaling pathways makes it a versatile compound that can be used to study various biological processes. While there are still many questions that need to be answered regarding its mechanism of action and potential therapeutic uses, the future of research on this compound looks promising.

Synthesis Methods

The synthesis of 4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid involves several steps. The starting material for the synthesis is 4-chlorophenoxyacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-4-thiazolethiol in the presence of a base to yield the desired product. The final product is then purified using various techniques such as column chromatography and recrystallization.

properties

CAS RN

168127-37-5

Product Name

4-(2-(p-Tolylamino)-4-thiazolyl)phenoxyacetic acid

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid

InChI

InChI=1S/C18H16N2O3S/c1-12-2-6-14(7-3-12)19-18-20-16(11-24-18)13-4-8-15(9-5-13)23-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)

InChI Key

WLYIQSLZNLXFSX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O

Other CAS RN

168127-37-5

synonyms

2-[4-[2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.